Cas no 896347-53-8 (N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
- F2537-1534
- 896347-53-8
- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- AKOS024658210
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
-
- Inchi: 1S/C17H15FN2OS2/c1-10-3-8-14-16(11(10)2)20-17(23-14)19-15(21)9-22-13-6-4-12(18)5-7-13/h3-8H,9H2,1-2H3,(H,19,20,21)
- InChI Key: CFSBCIHLZYJKFJ-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(C)C(C)=CC=C2S1)(=O)CSC1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 346.06098362g/mol
- Monoisotopic Mass: 346.06098362g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 95.5Ų
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2537-1534-2μmol |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-5μmol |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-10μmol |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-20μmol |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-1mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-2mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-3mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-4mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-5mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2537-1534-10mg |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
896347-53-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Professional Introduction to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide (CAS No. 896347-53-8)
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by the CAS number 896347-53-8, represents a promising candidate for further exploration in drug discovery and development. Its unique structural features, combining a benzothiazole core with fluorinated phenyl and sulfanyl groups, make it an intriguing subject for studying its biological activities and potential therapeutic applications.
The benzothiazole moiety is a well-known pharmacophore in medicinal chemistry, frequently found in various bioactive molecules. The presence of 4,5-dimethyl-1,3-benzothiazol-2-yl in this compound suggests enhanced stability and potential modulation of biological interactions compared to unsubstituted benzothiazole derivatives. The incorporation of a 4-fluorophenyl group introduces additional electronic properties that can influence the compound's binding affinity and selectivity towards biological targets. Furthermore, the sulfanylacetamide moiety contributes to the compound's solubility and metabolic stability, which are critical factors in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the combination of these structural elements can lead to novel interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary computational studies suggest that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression and inflammatory diseases.
In the realm of academic research, this compound has been explored for its potential role in addressing neurological disorders. The benzothiazole scaffold is known to interact with serotonin receptors, which are crucial for regulating mood and cognitive functions. The modifications introduced in this molecule could fine-tune its binding properties, making it a viable candidate for developing treatments against conditions such as depression and anxiety. Additionally, the fluorine atom's electron-withdrawing effect may enhance the compound's metabolic stability, reducing the likelihood of rapid degradation in vivo.
The pharmaceutical industry has shown increasing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs). N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide's structural complexity makes it a promising candidate for disrupting PPIs involved in diseases like Alzheimer's and Parkinson's. Experimental data from high-throughput screening (HTS) campaigns have provided preliminary evidence supporting its efficacy in modulating these interactions. These findings align with the growing recognition of PPIs as critical therapeutic targets in modern medicine.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core efficiently. The introduction of fluorine substituents has been achieved using established methods like nucleophilic aromatic substitution (SNAr), which allows for regioselective functionalization at specific positions on the aromatic ring.
Evaluation of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide's pharmacokinetic properties is essential before advancing it to clinical trials. In vitro studies have been conducted to assess its solubility, permeability, and metabolic stability using relevant models such as Caco-2 cell assays and liver microsome incubations. These studies provide valuable insights into how the compound behaves within biological systems and help predict its bioavailability and potential side effects.
The compound's potential toxicity profile has also been scrutinized through various preclinical assays. These include Ames mutagenicity tests to evaluate genotoxicity and acute toxicity studies to assess immediate adverse effects at higher doses. Preliminary results suggest that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide exhibits moderate toxicity at high concentrations but remains relatively safe at therapeutic doses. This balance between efficacy and safety makes it an attractive candidate for further development.
The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify promising candidates like N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide. By analyzing vast datasets of chemical structures and their biological activities, these algorithms can predict new molecular entities with desired properties without extensive experimental screening. This approach not only accelerates the drug discovery process but also reduces costs associated with traditional methods.
The future direction of research on this compound includes exploring its mechanism of action through detailed biochemical assays. Understanding how it interacts with target proteins at the molecular level will provide critical insights into its therapeutic potential and guide further optimization efforts. Additionally, formulation studies are being conducted to develop suitable delivery systems that enhance its bioavailability and target specificity.
In conclusion, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide (CAS No. 896347-53-8) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its therapeutic potential across various disease indications. As our understanding of molecular interactions continues to evolve, compounds like this one hold great promise for addressing unmet medical needs in the future.
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